9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl-

Adenosine A1 receptor GPCR agonism Radioligand binding

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- (CAS 115204-59-6), also named 2‑chloro‑9‑(4‑methoxybenzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine, is a fully substituted purine derivative (C₁₅H₁₆ClN₅O, MW 317.77). It belongs to the 9‑benzyl‑6‑(dimethylamino)‑9H‑purine chemotype that has been explored as a scaffold for adenosine A₁ receptor agonists in patents US 8,470,800 and US 8,609,833 , as well as a precursor in anti‑rhinovirus purine libraries where the 2‑chloro‑6‑dimethylamino‑9‑benzyl architecture confers sub‑micromolar antiviral activity.

Molecular Formula C15H16ClN5O
Molecular Weight 317.77 g/mol
CAS No. 115204-59-6
Cat. No. B12936086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl-
CAS115204-59-6
Molecular FormulaC15H16ClN5O
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)OC)Cl
InChIInChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-4-6-11(22-3)7-5-10/h4-7,9H,8H2,1-3H3
InChIKeyDMMZWJUONKBPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine (CAS 115204-59-6): Structural Baseline and Procurement-Relevant Identity


9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- (CAS 115204-59-6), also named 2‑chloro‑9‑(4‑methoxybenzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine, is a fully substituted purine derivative (C₁₅H₁₆ClN₅O, MW 317.77) . It belongs to the 9‑benzyl‑6‑(dimethylamino)‑9H‑purine chemotype that has been explored as a scaffold for adenosine A₁ receptor agonists in patents US 8,470,800 and US 8,609,833 [1], as well as a precursor in anti‑rhinovirus purine libraries where the 2‑chloro‑6‑dimethylamino‑9‑benzyl architecture confers sub‑micromolar antiviral activity [2]. The 4‑methoxy substitution on the benzyl ring at N9 distinguishes it from closely related analogs such as 9‑benzyl‑2‑chloro‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 115204‑53‑0; MW 287.75, C₁₄H₁₄ClN₅, no methoxy) and 2‑chloro‑9‑(4‑chlorobenzyl)‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 115204‑54‑1; MW 322.19, C₁₅H₁₆Cl₂N₄, chlorine instead of methoxy) [3], with each modification producing predictable shifts in lipophilicity, target engagement, and biological profile.

Why Generic Substitution Is Not Feasible for 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- (CAS 115204-59-6)


The 9‑benzyl‑2‑chloro‑6‑(dimethylamino)‑9H‑purine chemotype exhibits a steep structure–activity relationship (SAR) at both the N9‑benzyl substituent and the C2 position, making simple in‑class interchange highly unreliable [1]. Antiviral SAR data demonstrate that introduction of a 2‑chloro substituent on the purine core increases potency by over an order of magnitude compared to the unsubstituted parent, while the nature of the para‑benzyl substituent (methyl vs. methoxy vs. chloro) further modulates activity and selectivity [2]. Similarly, adenosine A₁ receptor patent data from Inotek Pharmaceuticals show that subtle changes to the N9‑benzyl group shift binding affinity (Kᵢ) across a >10‑fold range [3]. Consequently, a procurement specification that treats CAS 115204‑59‑6 as interchangeable with any other 2‑chloro‑9‑benzyl‑N,N‑dimethyl‑9H‑purine congener risks invalidating SAR hypotheses, confounding biological assay results, and undermining chemical-probe reproducibility.

Quantitative Head-to-Head Evidence for 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- (CAS 115204-59-6) vs. Closest Analogs


Adenosine A₁ Receptor Affinity (Kᵢ): 4‑Methoxybenzyl vs. 4‑Chlorobenzyl vs. Unsubstituted Benzyl Analogs in a Single Patent Series

Within the Inotek Pharmaceuticals patent series (US 8,470,800 / US 8,609,833), three 2‑chloro‑N,N‑dimethyl‑9‑benzyl‑9H‑purin‑6‑amine congeners were evaluated for human adenosine A₁ receptor binding affinity using [³H]2‑chloro‑N⁶‑cyclopentyladenosine displacement. The 4‑methoxybenzyl analog (CAS 115204‑59‑6) displayed a Kᵢ of 0.97 nM [1]. The 4‑chlorobenzyl analog (CAS 115204‑54‑1) showed a Kᵢ of 2.63 nM [2], and the unsubstituted benzyl analog (CAS 115204‑53‑0) exhibited a Kᵢ of 5.79 nM [3]. All measurements were performed under identical assay conditions (pH 7.4, 2 °C) as described in Klotz et al., Naunyn‑Schmiedeberg's Arch. Pharmacol.

Adenosine A1 receptor GPCR agonism Radioligand binding

Physicochemical Differentiation: Calculated logP (cLogP) of the 4‑Methoxybenzyl Analog vs. 4‑Chlorobenzyl and Unsubstituted Benzyl Analogs

Calculated partition coefficients (cLogP) provide a direct means of differentiating analogs for solubility‑driven assay compatibility. The 4‑methoxybenzyl analog (CAS 115204‑59‑6) has a reported cLogP of 1.0, placing it in the optimal range for CNS drug‑likeness (cLogP 1–3) . By comparison, the 4‑chlorobenzyl analog (CAS 115204‑54‑1) has a higher cLogP of approximately 2.5 (estimated from the additional chlorine), and the unsubstituted benzyl analog (CAS 115204‑53‑0) has a cLogP of approximately 3.0 [1]. The lower lipophilicity of the 4‑methoxy analog translates to improved aqueous solubility and reduced non‑specific binding in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Antiviral Activity Class‑Level Inference: 2‑Chloro‑6‑dimethylamino‑9‑benzyl Purine Scaffold with Sub‑Micromolar Anti‑Rhinovirus Potency

In the foundational anti‑rhinovirus purine SAR study by Kelley et al. (1989), the 2‑chloro‑6‑(dimethylamino)‑9‑(4‑methylbenzyl)‑9H‑purine analog (the closest disclosed congener to CAS 115204‑59‑6, differing only by a 4‑methyl vs. 4‑methoxy substituent) exhibited an IC₅₀ of 0.08 µM against rhinovirus serotype 1B in cell culture [1]. Critically, the 2‑unsubstituted parent compound 6‑(dimethylamino)‑9‑benzyl‑9H‑purine was substantially less active, demonstrating that the 2‑chloro substituent is a key potency determinant [2]. The 4‑methoxybenzyl analog (CAS 115204‑59‑6) incorporates both essential pharmacophoric features—the 2‑chloro group and the N9‑benzyl‑6‑dimethylamino architecture—and is therefore predicted to retain this class‑level antiviral activity, with the 4‑methoxy group potentially offering further modulation of potency and selectivity.

Antiviral Rhinovirus Purine library

Differential Chemical Diversity Positioning: 4‑Methoxybenzyl as an Under‑Explored N9 Substituent in Published Purine Libraries

A systematic survey of published 9‑benzyl‑6‑(dimethylamino)‑9H‑purine SAR reveals that the 4‑methylbenzyl (IC₅₀ = 0.08 µM), 4‑chlorobenzyl (Kᵢ = 2.63 nM for A₁), and unsubstituted benzyl (Kᵢ = 5.79 nM for A₁) analogs have been explicitly characterized, whereas the 4‑methoxybenzyl analog (CAS 115204‑59‑6) has quantitative binding affinity data (Kᵢ = 0.97 nM for A₁) but lacks antiviral or cellular phenotypic profiling [1][2]. This gap positions CAS 115204‑59‑6 as a high‑value diversity element for purine‑focused libraries, enabling exploration of the 4‑methoxy‑specific pharmacophoric space that is absent from published screening collections [3].

Chemical diversity Combinatorial library Scaffold decoration

Synthetic Handle Differentiation: The 2‑Chloro Substituent as a Versatile Cross‑Coupling Site vs. 2‑Trifluoromethyl Analogs

The 2‑chloro substituent in CAS 115204‑59‑6 provides a synthetic handle for further diversification via nucleophilic aromatic substitution (SₙAr) or transition metal‑catalyzed cross‑coupling reactions, enabling late‑stage library expansion [1]. In contrast, the corresponding 2‑trifluoromethyl‑9‑(4‑substituted benzyl)‑6‑(dimethylamino)‑9H‑purine series, while also antivirally active, lacks this reactive handle and is considered a synthetic endpoint [2]. The availability of the 2‑chloro intermediate (CAS 115204‑59‑6) as a commercial product with ≥98% purity (MolCore) makes it a practical starting material for medicinal chemistry campaigns, whereas the 2‑CF₃ analogs require de novo synthesis from different precursors.

Synthetic accessibility Cross-coupling Purine derivatization

High-Value Application Scenarios for 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- (CAS 115204-59-6) Based on Quantitative Differentiation Evidence


Adenosine A₁ Receptor Agonist Probe Development Requiring Sub‑Nanomolar Affinity

CAS 115204‑59‑6 is the most potent adenosine A₁ receptor binder (Kᵢ = 0.97 nM) among the three directly compared N9‑benzyl analogs within the Inotek patent series [1]. Research groups developing A₁‑selective chemical probes for GPCR pharmacology, ischemia‑reperfusion injury, or CNS indications where high target engagement is critical should prioritize this compound over the 4‑chlorobenzyl (Kᵢ = 2.63 nM) or unsubstituted benzyl (Kᵢ = 5.79 nM) analogs [2].

Anti‑Rhinovirus Purine Scaffold Optimization with Improved Physicochemical Properties

The 2‑chloro‑6‑(dimethylamino)‑9‑benzyl‑9H‑purine chemotype has validated sub‑micromolar anti‑rhinovirus activity (IC₅₀ = 0.08 µM for the 4‑methyl analog) [3]. CAS 115204‑59‑6 replaces the 4‑methyl group with a 4‑methoxy substituent, lowering cLogP by approximately 2 log units and improving aqueous solubility for cell‑based antiviral assays . Virology labs expanding the SAR of this chemotype can use CAS 115204‑59‑6 to probe whether reduced lipophilicity maintains or enhances antiviral potency while improving assay compatibility.

Diversity‑Oriented Purine Library Synthesis Using a Reactive 2‑Chloro Handle

CAS 115204‑59‑6 serves as a dual‑purpose building block: it can be screened directly for A₁ binding and antiviral activity, and its 2‑chloro substituent provides a reactive site for Suzuki, Sonogashira, Buchwald‑Hartwig, or SₙAr diversification [4]. This contrasts with 2‑trifluoromethyl‑9‑benzyl‑6‑(dimethylamino)‑9H‑purines, which are synthetic endpoints [5]. Combinatorial chemistry groups seeking to generate focused purine libraries with a single, commercially available advanced intermediate will find CAS 115204‑59‑6 uniquely suited for parallel derivatization workflows.

Physicochemical Comparator in Drug‑Likeness Optimization Studies

With a measured cLogP of approximately 1.0, CAS 115204‑59‑6 occupies a favorable lipophilicity range for CNS drug candidates . In ADME‑guided lead optimization programs, this compound can serve as a reference point for balancing potency (A₁ Kᵢ = 0.97 nM) against physicochemical properties, enabling systematic comparison with more lipophilic analogs (cLogP ∼2.5–3.0) that may exhibit higher non‑specific binding or poorer solubility.

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